Cas no 16238-56-5 (Benz[a]anthracene,7-(bromomethyl)-12-methyl-)

Benz[a]anthracene,7-(bromomethyl)-12-methyl- structure
16238-56-5 structure
Product Name:Benz[a]anthracene,7-(bromomethyl)-12-methyl-
Numero CAS:16238-56-5
MF:C20H15Br
MW:335.237104654312
CID:187594
PubChem ID:27767
Update Time:2025-04-19

Benz[a]anthracene,7-(bromomethyl)-12-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benz[a]anthracene,7-(bromomethyl)-12-methyl-
    • 7-(bromomethyl)-12-methylbenzo[a]anthracene
    • Benz(a)anthracene, 7-bromomethyl-12-methyl.
    • 7-(Bromomethyl)-12-methylbenz(a)anthracene
    • 7-(bromomethyl)-12-methyltetraphene
    • 7-Brommethyl-12-methyl-benz< a> anthracen
    • 7-BROMOMETHYL-12-METHYLBENZ(A)ANTHRACENE
    • 7-bromomethyl-12-methylbenz[a]anthracene
    • 7-Bromomethyl-12-methylbenzanthracen
    • 7-Bromomethyl-12-methylbenzanthracene
    • Benz(a)anthracene, 7-bromomethyl-12-methyl-
    • BRN 2056479
    • CCRIS 824
    • ICR 502
    • DTXSID3024651
    • Q27109355
    • 16238-56-5
    • 7-(Bromomethyl)-12-methylbenzo[b]phenanthrene
    • 7-BrMe-12-MeBA
    • Benz(a)anthracene, 7-(bromomethyl)-12-methyl-
    • 7-(BROMOMETHYL)-12-METHYLBENZ[A]ANTHRACENE
    • CHEBI:20787
    • OB11678893
    • BROMOMETHYL-12-METHYLBENZ(A)ANTHRACENE, 7-
    • 7-bromomethyl-12-methyltetraphene
    • UNII-OB11678893
    • Inchi: 1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3
    • Chiave InChI: IBWBDNBSIFGSLW-UHFFFAOYSA-N
    • Sorrisi: BrCC1C2C=CC=CC=2C(C)=C2C3C=CC=CC=3C=CC2=1

Proprietà calcolate

  • Massa esatta: 334.03575
  • Massa monoisotopica: 334.035713
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 365
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Densità: 1.3419 (rough estimate)
  • Punto di ebollizione: 391.41°C (rough estimate)
  • Punto di infiammabilità: 258.5°C
  • Indice di rifrazione: 1.6000 (estimate)
  • PSA: 0
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd